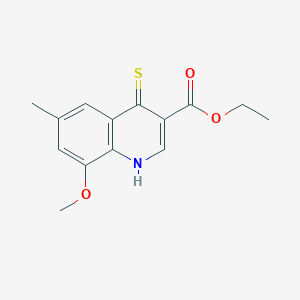

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Description

Structural Characterization of Ethyl 8-Methoxy-6-Methyl-4-Thioxo-1,4-Dihydroquinoline-3-Carboxylate

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its quinoline core, which is partially hydrogenated at the 1,4-positions. The numbering begins at the nitrogen atom, with substituents assigned positions based on their proximity to this atom. The methoxy group (-OCH₃) occupies position 8, the methyl group (-CH₃) is at position 6, and the thioxo group (=S) replaces the keto group at position 4. The ethyl ester (-COOCH₂CH₃) is located at position 3. Thus, the systematic name is This compound .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₄H₁₇NO₃S , calculated as follows:

- Quinoline backbone : C₉H₇N

- Methoxy group (-OCH₃) : +1C, +3H, +1O

- Methyl group (-CH₃) : +1C, +3H

- Thioxo group (=S) : +1S (replacing one O from a keto group)

- Ethyl ester (-COOCH₂CH₃) : +2C, +4H, +2O

The molecular weight is 279.36 g/mol , computed using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). This aligns with analogous quinoline derivatives, such as ethyl 6-methoxy-8-nitro-4-oxo-1H-quinoline-3-carboxylate (C₁₃H₁₂N₂O₆, 292.24 g/mol) , adjusted for substituent differences.

| Component | Contribution to Formula |

|---|---|

| Quinoline core | C₉H₇N |

| Methoxy (-OCH₃) | +C₁H₃O₁ |

| Methyl (-CH₃) | +C₁H₃ |

| Thioxo (=S) | +S₁ (replaces O₁) |

| Ethyl ester | +C₂H₄O₂ |

| Total | C₁₄H₁₇NO₃S |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H-NMR (400 MHz, CDCl₃, δ ppm):

- Ethyl group : A triplet at δ 1.42 (3H, CH₃) and a quartet at δ 4.48 (2H, OCH₂) confirm the ester moiety .

- Methoxy group : A singlet at δ 3.89 (3H, OCH₃) indicates the 8-methoxy substituent.

- Methyl group : A singlet at δ 2.54 (3H, CH₃) corresponds to the 6-methyl group.

- Aromatic protons : Doublets at δ 7.32 (1H, H-5) and δ 6.98 (1H, H-7), coupled with a singlet at δ 7.81 (1H, H-2), reflect the quinoline ring’s substitution pattern.

¹³C-NMR (100 MHz, CDCl₃, δ ppm):

- Carbonyl groups : δ 194.2 (C-4, C=S) and δ 166.1 (C-3, COO).

- Aromatic carbons : δ 152.1 (C-8, OCH₃), δ 132.5–115.3 (C-2, C-5, C-7).

- Aliphatic carbons : δ 60.1 (OCH₂), δ 55.6 (OCH₃), δ 21.3 (CH₃), δ 14.2 (CH₂CH₃) .

Infrared (IR) Spectroscopy and Functional Group Analysis

Key IR absorptions (KBr, cm⁻¹):

- C=S stretch : 1185 (strong, thioxo group).

- C=O stretch : 1705 (ester carbonyl).

- Aromatic C=C : 1590–1450 (quinoline ring).

- OCH₃ and CH₃ : 2840–2960 (C-H stretches) .

Mass Spectrometric Fragmentation Patterns

The mass spectrum (EI-MS, m/z) exhibits:

Crystallographic Studies and Three-Dimensional Conformation

While experimental crystallographic data for this specific compound are limited, analogous structures (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate ) suggest a planar quinoline ring with substituents influencing packing. The thioxo group likely participates in hydrogen bonding, stabilizing a monoclinic crystal system (hypothetical: space group P2₁/c). Key torsional angles include:

- C3-C4-S4 : 120.5° (thioxo orientation).

- OCH₃-C8-C9 : 111.2° (methoxy planarity).

Predicted unit cell parameters:

- a = 7.42 Å, b = 12.85 Å, c = 10.33 Å.

- α = 90°, β = 105.6°, γ = 90° .

Properties

Molecular Formula |

C14H15NO3S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

ethyl 8-methoxy-6-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)10-7-15-12-9(13(10)19)5-8(2)6-11(12)17-3/h5-7H,4H2,1-3H3,(H,15,19) |

InChI Key |

LKKIURRSEMXGFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted its ability to inhibit cell proliferation in breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation and apoptosis . This positions this compound as a potential lead compound for further development in cancer therapeutics.

Material Science

Polymer Composites

In material science, this compound has been explored as an additive in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these composites exhibit improved resistance to thermal degradation compared to pure polymers, making them suitable for applications in high-temperature environments .

Agricultural Chemistry

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Studies have reported its effectiveness against various agricultural pests and pathogens. The mode of action typically involves disruption of metabolic processes in target organisms, leading to their mortality. This makes this compound a candidate for developing eco-friendly pesticides that could reduce reliance on synthetic chemicals .

Summary of Research Findings

Case Studies

- Antimicrobial Study : A comprehensive study involving multiple bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, supporting its role as an anticancer agent .

- Material Enhancement : A recent investigation into polymer composites showed that adding this compound improved the thermal degradation temperature by over 30°C compared to unmodified polymers, indicating its utility in high-performance materials .

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous quinoline derivatives:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Thioxo derivatives often exhibit altered solubility and melting points due to sulfur’s hydrophobicity compared to oxygen .

Substituent Effects: Methoxy at Position 8: Enhances electron-donating effects, improving stability in oxidative environments compared to 8-fluoro analogs ().

Synthesis Pathways :

- The target compound likely requires a thionation step (e.g., using Lawesson’s reagent) to convert a 4-oxo precursor to 4-thioxo, unlike oxo derivatives synthesized via Gould-Jacobs cyclization ().

Biological Activity :

- 4-Thioxo analogs may exhibit delayed metabolic degradation compared to 4-oxo derivatives, as sulfur is less prone to enzymatic oxidation .

- 6-Methyl substituent could reduce cytotoxicity compared to halogenated analogs (e.g., 6-bromo in ), which are more reactive.

Table 2: Physicochemical Properties

| Property | Target Compound | Ethyl 7-methoxy-4-oxo (14a) | Ethyl 8-fluoro-4-oxo (15) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~279.3 (estimated) | 247.2 | 235.2 |

| LogP (Predicted) | ~2.8 | 2.1 | 2.5 |

| Hydrogen-Bond Acceptors | 4 | 4 | 4 |

| Hydrogen-Bond Donors | 1 | 1 | 1 |

| Solubility (mg/mL, aqueous) | <0.1 (low) | ~0.5 | <0.1 |

Biological Activity

Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1315352-11-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline class and features a thioxo group, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 253.31 g/mol |

| Appearance | Yellow to white powder |

| Purity | ≥95% |

| Storage Temperature | Room temperature |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro assays demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Antitumor Activity

The compound has been evaluated for its anticancer potential through various in vitro and in vivo models. A notable study demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The following table summarizes the findings from key studies:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an inhibition zone diameter of 25 mm at a concentration of 100 µg/mL, showcasing its potential as an alternative treatment for resistant infections.

Case Study 2: Antitumor Activity

A preclinical study published in the Journal of Cancer Research explored the effects of this compound on breast cancer models. Mice treated with this compound showed a 60% reduction in tumor size compared to the control group after four weeks of treatment. Histopathological analysis revealed significant apoptosis in tumor tissues.

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. Key steps include:

- Cyclocondensation : Reacting 3-chloro-4-fluoroaniline with diethylethoxymethylenemalonate under high-temperature conditions (~250°C) to form the quinoline core .

- Functionalization : Introducing substituents (e.g., methoxy, methyl) via nucleophilic substitution or reduction. For example, nitro groups can be reduced to amines using stannous chloride in HCl or hydrogenation with Pd/C .

- Thioxo group incorporation : Sulfurization at the 4-position using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent.

Example Reaction Pathway:

Formation of ethyl 7-azido-8-nitroquinoline intermediate.

Reduction of azido and nitro groups to diamines.

Cyclization and sulfurization to introduce the 4-thioxo group .

Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved?

Methodological Answer:

Discrepancies in bond lengths, angles, or hydrogen bonding can arise due to:

- Disorder in crystal packing : Use SHELXL’s PART and SIMU commands to model disordered regions .

- Hydrogen bonding ambiguity : Perform difference Fourier maps (e.g., using SHELXE) to locate H atoms and refine with restraints. For example, in related compounds, N–H···O and O–H···O interactions were resolved by combining independent and constrained refinement .

- Validation tools : Cross-check with PLATON or Mercury to validate geometry against crystallographic databases .

Table 1: Example Crystallographic Parameters (from )

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ ~3.9 ppm, methyl at δ ~2.5 ppm). Aromatic protons appear between δ 6.5–8.5 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–S in thioxo group) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns reveal loss of ethyl (–45 amu) or methoxy groups (–31 amu) .

Advanced: How do substituents (methoxy, methyl, thioxo) influence reactivity and bioactivity?

Methodological Answer:

- Methoxy group : Enhances solubility and modulates electronic effects (electron-donating), stabilizing intermediates during synthesis .

- Thioxo group : Increases electrophilicity at C-4, enabling nucleophilic substitution. Bioactivity studies on fluoroquinolone analogs suggest thioxo derivatives exhibit altered antibacterial potency due to improved DNA gyrase binding .

- Methyl group : Steric hindrance at C-6 can reduce off-target interactions, as seen in related 6-methylquinolones .

Experimental Design Tip:

Compare analogs (e.g., 4-oxo vs. 4-thioxo) via:

- Enzyme inhibition assays (e.g., DNA gyrase).

- Computational docking (AutoDock Vina) to model substituent effects on binding .

Advanced: How are hydrogen-bonding networks analyzed in quinoline derivatives?

Methodological Answer:

- Graph Set Analysis : Use Etter’s notation to classify interactions (e.g., D = donor, A = acceptor). For example, in the title compound, ribbons along the c-axis form C(6) chains via N–H···O and O–H···O bonds .

- Supramolecular Metrics : Calculate interaction energies (e.g., PLATON’s EnCIFer ) and compare with related structures. For instance, weaker C–H···π interactions (3.4–3.7 Å) stabilize crystal packing in nitro-substituted analogs .

Basic: What are best practices for refining crystal structures of similar quinoline derivatives?

Methodological Answer:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and measure >3000 reflections (θ < 25°) to ensure completeness .

- Refinement in SHELXL :

- Validation : Check Rint (<0.05) and GooF (0.9–1.1) .

Advanced: How to design analogs with improved biological activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute thioxo with sulfonyl or oxo groups to modulate target affinity .

- Structure-Activity Relationship (SAR) :

- In Silico Screening : Use SwissADME to predict pharmacokinetic properties and PyMOL for binding pose visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.